Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound featuring a benzo[d]thiazole ring fused with a thiazepane moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on their specific structure and the nature of the target .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives have been found to have various pharmacokinetic properties depending on their specific structure .
Result of Action
Thiazole derivatives have been found to have various effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors depending on their specific structure and the nature of their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thiazepane Ring Formation: The thiazepane ring is formed by reacting the benzo[d]thiazole derivative with a suitable dioxido-phenyl-thiazepane precursor. This step often requires the use of strong bases and high temperatures to facilitate ring closure.
Methanone Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent . Its ability to inhibit specific enzymes and interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides have similar core structures but differ in their functional groups and biological activities.
Thiazepane Derivatives: Compounds such as 1,4-thiazepane derivatives with different substituents on the ring show varying degrees of biological activity and chemical reactivity.
Uniqueness
Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is unique due to its combined benzo[d]thiazole and thiazepane structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(15-6-7-16-17(12-15)25-13-20-16)21-9-8-18(26(23,24)11-10-21)14-4-2-1-3-5-14/h1-7,12-13,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTDBSNWHZOKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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